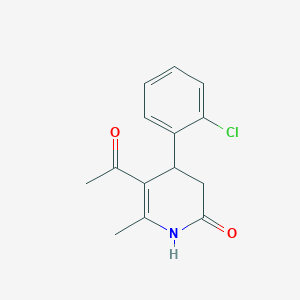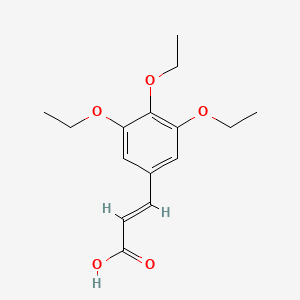![molecular formula C24H16FN3O2 B2500105 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-84-6](/img/structure/B2500105.png)
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzodioxole group, a fluorophenyl group, and a pyrazoloquinoline core, making it a unique and potentially significant molecule in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with a pyrazoloquinoline precursor under specific conditions. Common reagents used in these reactions include catalysts, solvents, and other organic compounds that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may include optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological targets can provide insights into its mechanism of action.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Uniqueness
Compared to similar compounds, 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline stands out due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable molecule for research and application.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-17-8-5-15(6-9-17)12-28-13-19-23(16-7-10-21-22(11-16)30-14-29-21)26-27-24(19)18-3-1-2-4-20(18)28/h1-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTQVKCYBNPPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
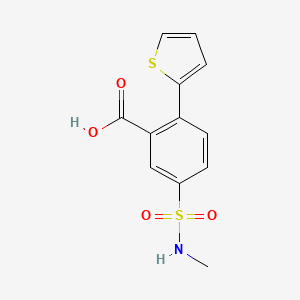
![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2500026.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
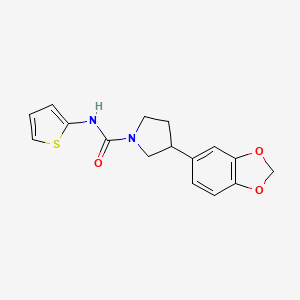

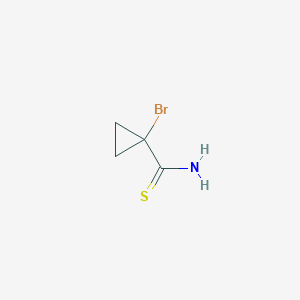
![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)
![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)
